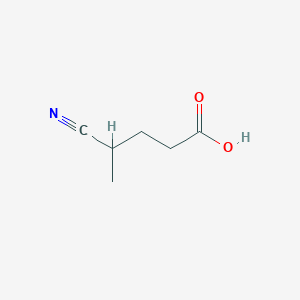

4-cyanopentanoic Acid

描述

4-Cyanopentanoic acid is an organic compound with the molecular formula C6H9NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the fourth carbon atom

作用机制

Target of Action

4-Cyanopentanoic Acid, also known as 4,4’-Azobis(this compound) or ACPA, is primarily used as a free radical initiator in polymer synthesis . It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations . It is also used as an initiator in reversible addition−fragmentation chain transfer polymerization (RAFT) .

Mode of Action

The mode of action of this compound involves the generation of free radicals. When heated to decomposition, it releases N2 and produces 2 equivalents of reactive radicals capable of initiating polymerization . The radicals formed interact with the monomers present in the reaction mixture, initiating the polymerization process .

Biochemical Pathways

The major product of decomposition in both aqueous and organic media is the ketenimine formed by C–N coupling of the radicals formed, which is irreversibly trapped as an amide in aqueous media . This indicates that the compound affects the biochemical pathways involved in the polymerization process.

Pharmacokinetics

Its solubility in both aqueous and organic media suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of polymers with well-defined molecular weights and low polydispersities . This is achieved through the controlled generation of free radicals, which initiate the polymerization process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, the rate of decomposition and the formation of radicals can be affected by the temperature of the reaction environment . Additionally, the presence of other substances in the reaction mixture can influence the efficiency of the polymerization process .

生化分析

Molecular Mechanism

The molecular mechanism of 4-Cyanopentanoic Acid involves its role as a free radical initiator in polymer synthesis . When heated to decomposition, it releases N2 and produces 2 equivalents of reactive radicals capable of initiating polymerization .

Metabolic Pathways

Given its role in polymer synthesis, it may be involved in pathways related to polymer formation and degradation .

Transport and Distribution

Given its role in polymer synthesis, it may be transported to sites where polymer formation is taking place .

Subcellular Localization

Given its role in polymer synthesis, it may be localized to sites within the cell where polymer formation is taking place .

准备方法

Synthetic Routes and Reaction Conditions

4-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-azobis(this compound) with di(thiobenzoyl)disulfide in the presence of ethyl acetate. The reaction mixture is heated at reflux for 18 hours, and the product is isolated through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反应分析

Types of Reactions

4-Cyanopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Cyanopentanoic acid has several applications in scientific research:

相似化合物的比较

Similar Compounds

4,4’-Azobis(4-cyanopentanoic acid): A similar compound used as a free radical initiator in polymer synthesis.

4-Cyanovaleric acid: Another derivative of pentanoic acid with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective chain transfer agent in RAFT polymerization. Its ability to stabilize radicals makes it particularly valuable in the controlled synthesis of polymers, distinguishing it from other similar compounds.

属性

IUPAC Name |

4-cyanopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUKRHLZDVJJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347360 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-52-4 | |

| Record name | 4-Cyanopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-4-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-cyanopentanoic acid?

A1: The molecular formula of this compound is C6H9NO2, and its molecular weight is 127.14 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided articles don't contain specific spectroscopic data, they mention the use of various techniques to characterize the compound and its derivatives. These include Fourier transform infrared (FT-IR) spectroscopy [, , , , , , ], proton nuclear magnetic resonance (1H-NMR) spectroscopy [, , , , ], 13C-NMR spectroscopy [], and ultraviolet-visible (UV-Vis) spectroscopy [, ].

Q3: What is the primary application of this compound in polymer chemistry?

A3: this compound is frequently used as a precursor to synthesize azo initiators, particularly 4,4′-azobis(this compound) (ACPA) [3, 4, 7-10, 12, 14, 16, 19, 21, 22, 24, 27].

Q4: Why is ACPA a valuable initiator in polymerization reactions?

A4: ACPA is a water-soluble azo initiator, making it suitable for aqueous polymerization reactions [, , , , ]. It's also used in various polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [4, 5, 7-10, 12, 15, 17, 20, 23, 26, 29, 30] and Atom Transfer Radical Polymerization (ATRP) [, , , ].

Q5: How does the structure of the RAFT agent impact polymerization of sterically hindered monomers?

A5: Research suggests that the choice of RAFT agent can influence the polymerization of sterically hindered monomers like di-n-butyl itaconate, dicyclohexyl itaconate, and dimethyl itaconate []. The molecular structure of the RAFT agent can lead to varying degrees of hybrid living behavior in the polymerization process.

Q6: Can ACPA be used to create functionalized polymers?

A6: Yes, ACPA derivatives containing reactive groups, like N-hydroxysuccinimide or biotin, have been synthesized and used to prepare end-functionalized polyvinylpyrrolidone [].

Q7: Can this compound derivatives act as both initiators and stabilizers in polymerization reactions?

A7: Research indicates that esters derived from 4,4'-azobis-4-cyanopentanoyl chloride (a derivative of this compound) can act as both initiators and stabilizers for emulsion polymerization of styrene without additional surfactants [].

Q8: How does the presence of a chain transfer agent like this compound dithiobenzoate influence polymerization kinetics?

A8: Studies on the RAFT polymerization of methyl 6-O-methacryloyl-α-d-glucoside in aqueous solution, using this compound dithiobenzoate as the chain transfer agent, revealed that the RAFT process proceeds at a significantly slower rate compared to conventional free radical polymerization []. The polymerization also exhibits an initial non-steady-state period, influenced by factors like temperature, initiator and CTA concentration, and residual oxygen levels.

Q9: Can the polymerization of acrylamide be controlled using bromoform?

A9: Yes, research has shown that bromoform (CHBr3) can act as an effective chain transfer agent in the photopolymerization of acrylamide, regulating the molecular weight of the resulting polyacrylamide without significantly impacting the polymerization rate [].

Q10: What is a notable application of this compound in biocatalysis?

A10: this compound is a key intermediate in the production of 1,5-dimethyl-2-piperidone, a pharmaceutical intermediate [].

Q11: How is this compound produced in a biocatalytic process?

A11: this compound is produced through the nitrilase-catalyzed hydrolysis of 2-methylglutaronitrile []. This process often employs immobilized microbial cells, like Acidovorax facilis 72W or Escherichia coli expressing the nitrilase gene, for enhanced stability and reusability.

Q12: What immobilization methods have been explored for this biocatalytic process?

A12: Researchers have explored immobilizing the biocatalyst in carrageenan and alginate matrices []. Immobilization in alginate, cross-linked with glutaraldehyde and polyethylenimine, led to a more stable catalyst, especially in reaction mixtures with high concentrations of this compound ammonium salt.

Q13: What are the advantages of using alginate over carrageenan for immobilization in this context?

A13: Alginate immobilization resulted in catalysts with higher nitrilase specific activity compared to carrageenan, leading to increased volumetric productivity of this compound []. Additionally, using alginate simplified the immobilization process by eliminating a process step.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。